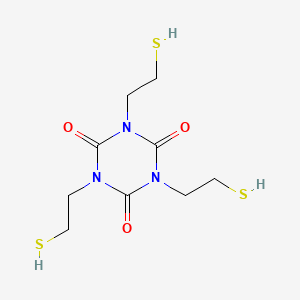
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is a triazine derivative with potential applications in various fields such as chemistry, biology, and materials science. Triazine compounds are known for their stability and versatility, making them useful in a wide range of chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- typically involves the reaction of cyanuric chloride with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in a usable form.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The triazine ring can also participate in various chemical interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Cyanuric chloride: A precursor to many triazine derivatives.
Melamine: Another triazine compound with applications in materials science.
Trithiocyanuric acid: Similar structure with different functional groups.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is unique due to the presence of three thiol groups, which provide distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong and stable interactions with other molecules.
属性
CAS 编号 |
37917-44-5 |
|---|---|
分子式 |
C9H15N3O3S3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
1,3,5-tris(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O3S3/c13-7-10(1-4-16)8(14)12(3-6-18)9(15)11(7)2-5-17/h16-18H,1-6H2 |
InChI 键 |
GLUUNQWVPRUADO-UHFFFAOYSA-N |
规范 SMILES |
C(CS)N1C(=O)N(C(=O)N(C1=O)CCS)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


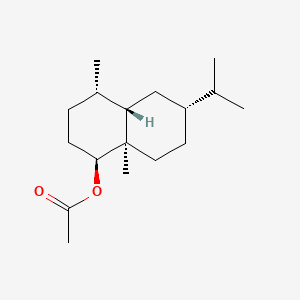


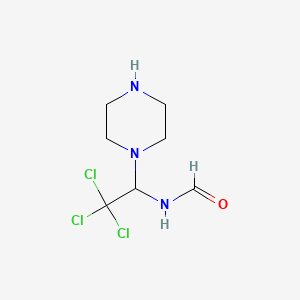
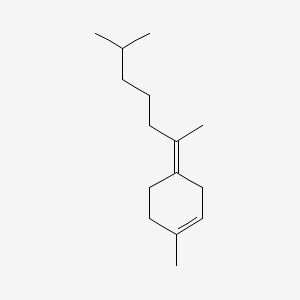
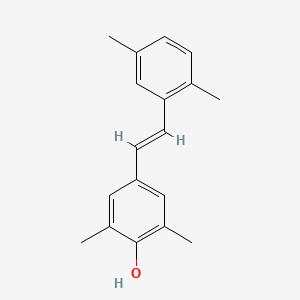

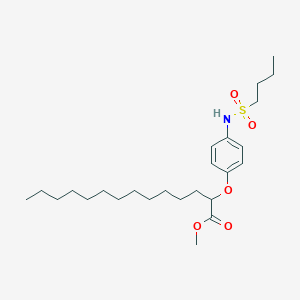



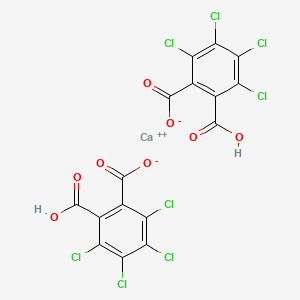
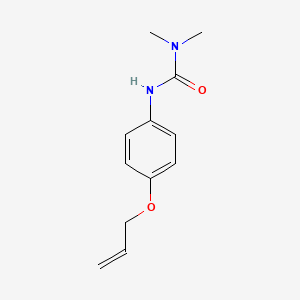
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
